

Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-6-methoxyaniline**

Cat. No.: **B1600803**

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2-Iodo-6-methoxyaniline is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring an aniline moiety flanked by a methoxy group and an iodine atom at the ortho positions, provides a unique and powerful platform for complex molecular construction. The interplay between these three functional groups dictates its reactivity, making it an ideal substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

The electron-donating nature of both the amino (-NH_2) and methoxy (-OCH_3) groups activates the aromatic ring, while their steric bulk influences the regioselectivity of reactions. The carbon-iodine bond is the primary reactive site for cross-coupling, being susceptible to oxidative addition by low-valent transition metals like palladium(0). This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of **2-iodo-6-methoxyaniline**, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties and hazards is critical for its safe and effective use in a laboratory setting.

Property	Value	Reference
CAS Number	354574-31-5	[1] [2]
Molecular Formula	C ₇ H ₈ INO	[1] [2] [3]
Molecular Weight	249.05 g/mol	[2]
Appearance	Brown to black liquid	[1] [2]
Synonyms	2-Amino-3-iodoanisole, 6-Iodo-o-anisidine	[2]

Safety and Handling: **2-Iodo-6-methoxyaniline** is associated with specific hazards.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[\[1\]](#)
- Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)

Synthesis of 2-Iodo-6-methoxyaniline

A practical and efficient method for the synthesis of 2-iodoanilines involves the transition-metal-free decarboxylative iodination of the corresponding anthranilic acids.[\[4\]](#) This approach avoids harsh conditions and offers good yields for substrates like 2-amino-6-methoxybenzoic acid.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.[\[4\]](#)

- To a suitable pressure vessel, add:
 - 2-Amino-6-methoxybenzoic acid (1.0 mmol)
 - Iodine (I₂) (0.5 mmol)

- Potassium Iodide (KI) (0.6 mmol)
- Acetonitrile (CH₃CN) (10 mL)
- Purge the vessel: Pressurize with oxygen (O₂) to 10 bar, then vent. Repeat this cycle three times.
- Pressurize: Pressurize the vessel with O₂ to 10 bar.
- Reaction: Stir the mixture at 160 °C for 2 hours.
- Work-up: Cool the reactor to room temperature in a water bath. Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/petroleum ether, 1:10 v/v) to yield **2-iodo-6-methoxyaniline** as an orange oil.[\[4\]](#)

Causality Insight: The use of O₂ as an oxidant is crucial for the in-situ formation of the iodinating species from I₂ and KI. The high temperature facilitates the decarboxylation of the anthranilic acid, which is the rate-determining step, followed by electrophilic iodination at the now-vacant ortho position.

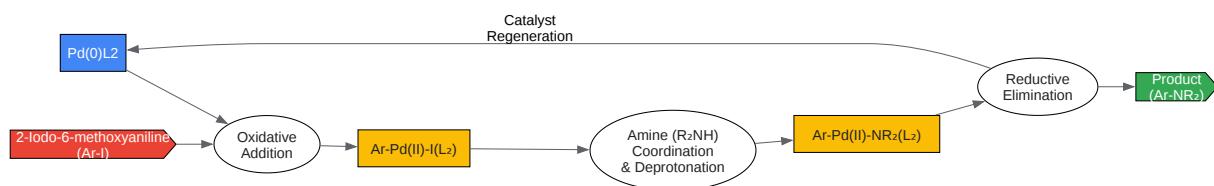
Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in **2-iodo-6-methoxyaniline** is the linchpin of its reactivity, serving as an excellent handle for palladium-catalyzed C-N, C-C, and C-O bond formations. These reactions are foundational in modern organic synthesis.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[\[5\]](#)[\[6\]](#) For **2-iodo-6-methoxyaniline**, this reaction allows for the introduction of a second nitrogen substituent, leading to valuable ortho-phenylenediamine derivatives, which are precursors to many heterocyclic compounds.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.^{[7][8]} The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.^[9]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

- Setup: To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
- Reagents: Add **2-iodo-6-methoxyaniline** (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5 equiv).
- Solvent: Add anhydrous toluene or dioxane (approx. 0.1 M concentration).
- Inert Atmosphere: Purge the tube with argon or nitrogen for 10-15 minutes.
- Reaction: Heat the reaction mixture at 80-110 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

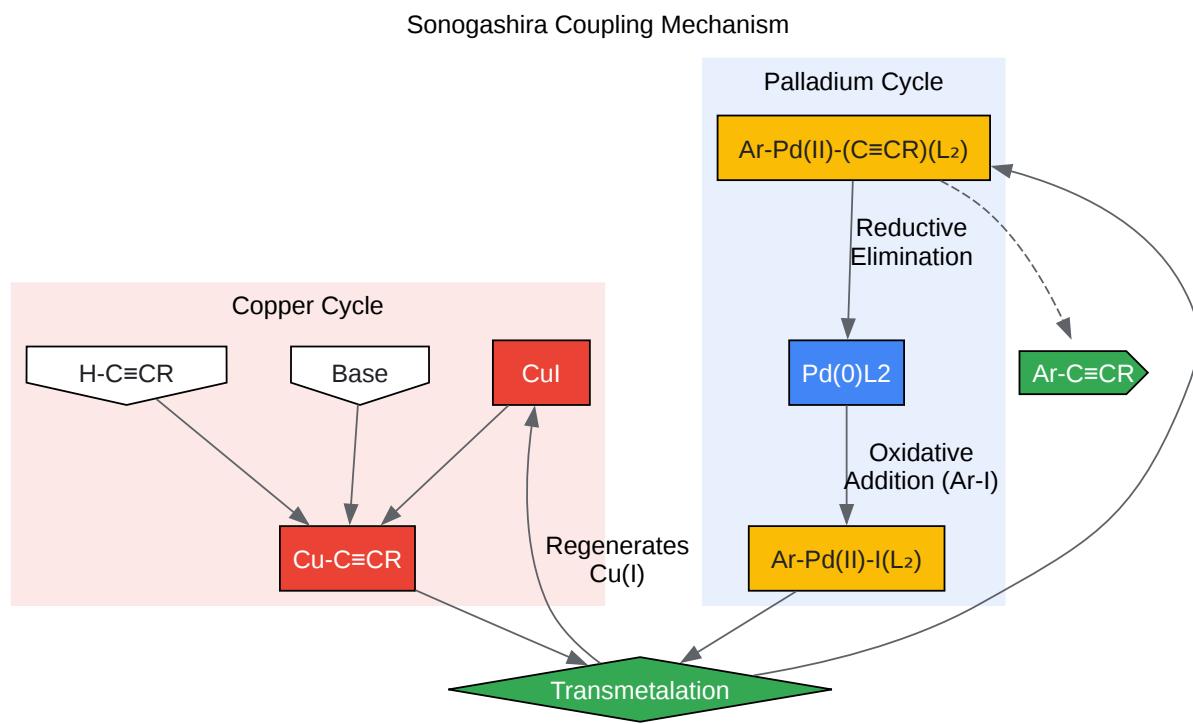
- Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Purification: Concentrate the filtrate and purify the residue by column chromatography.

Parameter	Typical Conditions	Rationale
Catalyst	Pd(OAc) ₂ , Pd ₂ (dba) ₃	Precursors to the active Pd(0) species.
Ligand	XPhos, RuPhos, BrettPhos	Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. ^[7]
Base	NaOtBu, K ₃ PO ₄ , Cs ₂ CO ₃	Deprotonates the amine to form the active nucleophile.
Solvent	Toluene, Dioxane	Anhydrous, non-protic solvents are required to prevent catalyst deactivation.
Temperature	80-110 °C	Provides thermal energy to overcome activation barriers in the catalytic cycle.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is an exceptionally reliable method for forming a bond between an aryl halide and a terminal alkyne.^{[10][11]} This reaction transforms **2-iodo-6-methoxyaniline** into 2-alkynyl-6-methoxyaniline derivatives, which are versatile intermediates for synthesizing nitrogen heterocycles like carbazoles and indoles.^{[12][13]}

Mechanism Insight: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination). The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.^[10] Copper-free versions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).^[14]



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Caption: Interconnected catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Sonogashira Coupling

- Setup: To a Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2 mol%) and the copper co-catalyst (e.g., CuI , 4 mol%).
- Reagents: Add **2-iodo-6-methoxyaniline** (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
- Solvent & Base: Add an anhydrous solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent.

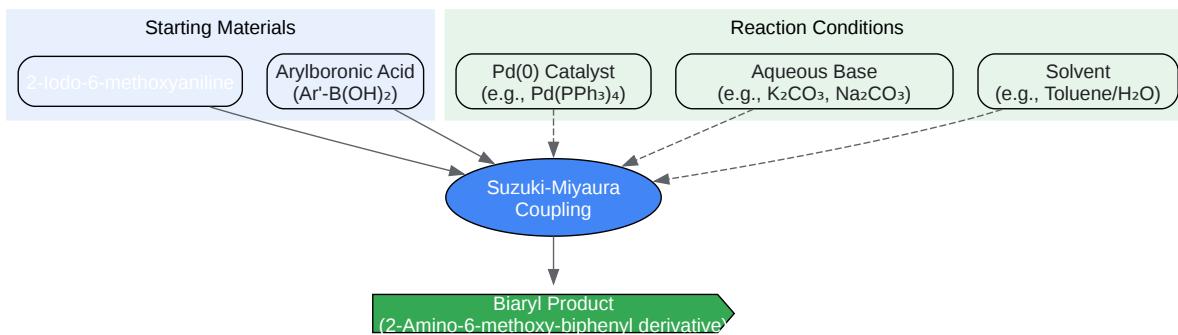
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete by TLC/LC-MS analysis.
- Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Parameter	Typical Conditions	Rationale
Pd Catalyst	PdCl ₂ (PPh ₃) ₂ , Pd(PPh ₃) ₄	Provides the active Pd(0) species for the main catalytic cycle.
Cu Co-catalyst	CuI, CuBr	Activates the terminal alkyne by forming a copper acetylide. [10]
Base	Et ₃ N, i-Pr ₂ NH	Acts as a proton scavenger and often as a solvent.
Solvent	THF, DMF, Toluene	Anhydrous conditions are preferred to prevent side reactions.
Temperature	Room Temp. to 60 °C	The reaction is often facile and can be run under mild conditions.[10]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming reactions, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[15] For **2-iodo-6-methoxyaniline**, this reaction enables the synthesis of substituted 2-amino-6-methoxybiphenyls, key structures in pharmaceuticals and advanced materials.

Mechanism Insight: The catalytic cycle involves the oxidative addition of **2-iodo-6-methoxyaniline** to a Pd(0) complex, followed by transmetalation with an organoboron species (activated by a base), and concludes with reductive elimination to form the biaryl product. The base is critical as it facilitates the formation of a more nucleophilic "ate" complex from the boronic acid, which accelerates the transmetalation step.



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

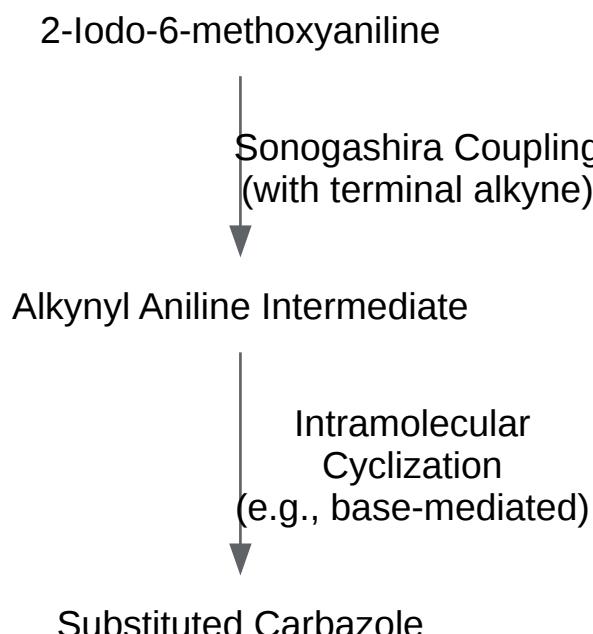
Experimental Protocol: General Suzuki-Miyaura Coupling

- Setup: In a flask, dissolve **2-iodo-6-methoxyaniline** (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water).
- Base: Add an aqueous solution of a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).
- Degas: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
- Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the degassed mixture.

- Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
- Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Concentrate the solvent and purify the crude product by flash chromatography or recrystallization.

Application in Heterocycle Synthesis: The Path to Carbazoles

Carbazoles are a privileged class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.^{[16][17]} **2-Iodo-6-methoxyaniline** is an excellent precursor for the regioselective synthesis of substituted carbazoles. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.^{[12][13]}



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Caption: Synthetic pathway from **2-iodo-6-methoxyaniline** to carbazoles.

This strategy offers precise control over the substitution pattern on the final carbazole ring system, a critical factor in tuning the biological activity or material properties of the target molecule.[\[12\]](#) The methoxy group can be retained or can serve as a handle for further functionalization, such as demethylation to a hydroxyl group.

Conclusion

2-Iodo-6-methoxyaniline demonstrates a rich and versatile chemical reactivity profile, dominated by its exceptional utility in palladium-catalyzed cross-coupling reactions. The strategic placement of the amino, methoxy, and iodo groups provides a powerful synthetic platform for the controlled and efficient construction of complex molecular architectures. Its role as a precursor to biaryls, substituted anilines, and crucially, heterocyclic systems like carbazoles, cements its status as an indispensable tool for professionals in drug development and materials science. A thorough understanding of its reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

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